molecular formula C22H19N3O2S2 B2501416 N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-21-2

N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2501416
CAS No.: 941926-21-2
M. Wt: 421.53
InChI Key: VAZBNZXNOORTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxybenzo[d]thiazolyl group, a methylthio group, and a pyridin-2-ylmethyl group. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its target pathways.

    Medicine: Potential therapeutic agent due to its unique structure and biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes, modulating their activity through binding to active sites or allosteric sites. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide is unique due to its combination of a benzo[d]thiazole ring, a methylthio group, and a pyridin-2-ylmethyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-27-17-8-11-20-19(13-17)24-22(29-20)25(14-16-5-3-4-12-23-16)21(26)15-6-9-18(28-2)10-7-15/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZBNZXNOORTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.